2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid
Overview
Description
“2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid” is a compound with the molecular formula C17H12N2O4 . It is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .
Molecular Structure Analysis
The molecular structure of “2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid” consists of a quinoline ring attached to a carboxylic acid group and an aminocarbonyl group .
Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .
Scientific Research Applications
Pharmaceutical Applications
Quinolines have become important compounds due to their variety of applications in medicinal chemistry . They are a vital scaffold for leads in drug discovery . For example, Cinchophen (2-phenyl quinoline-4-carboxylic acid) was first synthesized by Doebner and Giesecke in 1887 and was introduced into therapeutic application by Weintraub in 1911 as a uricosuric agent in the treatment of gout .
Synthetic Organic Chemistry
Quinolines have versatile applications in the fields of industrial and synthetic organic chemistry . They are an essential heterocyclic compound and a major player in the field of synthetic organic chemistry .
Industrial Chemistry
Quinolines also have potential for industrial applications . They are ubiquitous heterocyclic aromatic compounds with a potential for industrial applications .
Biological Activities
Various selected quinolines and derivatives have potential biological activities . For example, the pyranoquinoline ring system has gained considerable attention .
Antibacterial Evaluation
Some new 2-Phenyl quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activities .
Mechanism of Action
Target of Action
Quinoline derivatives are known to have diverse biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties .
Mode of Action
Many quinoline derivatives exert their effects by interacting with dna or inhibiting key enzymes in the target organisms .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Quinoline derivatives often interfere with dna synthesis or enzyme activity, disrupting the normal functioning of cells .
Result of Action
Quinoline derivatives often lead to cell death in target organisms due to their interference with critical cellular processes .
properties
IUPAC Name |
2-(4-carbamoylphenoxy)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c18-16(20)10-5-7-11(8-6-10)23-15-9-13(17(21)22)12-3-1-2-4-14(12)19-15/h1-9H,(H2,18,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIPSBGLAJUGCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=C(C=C3)C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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